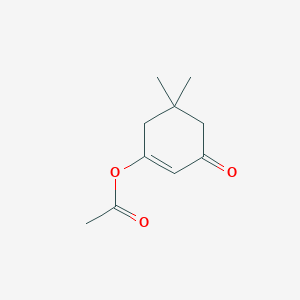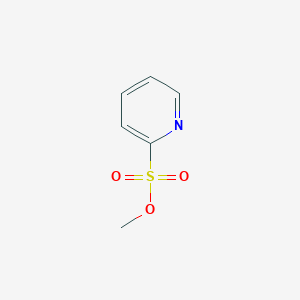![molecular formula C13H11ClN4O B174271 6-Chloro-7-[(4-methoxyphenyl)methyl]purine CAS No. 112088-77-4](/img/structure/B174271.png)
6-Chloro-7-[(4-methoxyphenyl)methyl]purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-7-[(4-methoxyphenyl)methyl]purine, also known as 4-MeO-6-Cl-MPTP, is a purine derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent and selective ligand for the adenosine A3 receptor, which is a G protein-coupled receptor that is widely distributed in various tissues and organs throughout the body.
Mécanisme D'action
The mechanism of action of 6-Chloro-7-[(4-methoxyphenyl)methyl]purine involves its binding to the adenosine A3 receptor. This binding results in the activation of intracellular signaling pathways, such as the cyclic AMP (cAMP) pathway and the phosphoinositide 3-kinase (PI3K) pathway. These pathways are involved in several cellular processes, such as proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on its binding to the adenosine A3 receptor. Studies have shown that this compound can have anti-inflammatory effects, as well as anti-tumor effects. Additionally, this compound has been shown to have cardioprotective effects in ischemia-reperfusion injury models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Chloro-7-[(4-methoxyphenyl)methyl]purine is its selectivity for the adenosine A3 receptor. This selectivity allows researchers to study the specific effects of adenosine A3 receptor activation without the confounding effects of other adenosine receptors. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research involving 6-Chloro-7-[(4-methoxyphenyl)methyl]purine. One area of interest is the development of more potent and selective ligands for the adenosine A3 receptor. Additionally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory and anti-tumor effects of this compound. Finally, the potential cardioprotective effects of this compound should be further explored in preclinical models.
Méthodes De Synthèse
The synthesis of 6-Chloro-7-[(4-methoxyphenyl)methyl]purine involves several steps. The first step is the protection of the amino group of purine with a tert-butyldimethylsilyl (TBDMS) group. The second step is the selective chlorination of the 6-position of the purine ring using N-chlorosuccinimide (NCS) as the chlorinating agent. The third step is the deprotection of the TBDMS group with tetra-n-butylammonium fluoride (TBAF) to obtain the intermediate 6-chloropurine. The fourth and final step involves the alkylation of the 6-chloropurine with 4-methoxybenzyl bromide using potassium carbonate as the base to obtain the final product, this compound.
Applications De Recherche Scientifique
6-Chloro-7-[(4-methoxyphenyl)methyl]purine has been used in a variety of scientific research applications. One of the most significant applications of this compound is in the study of the adenosine A3 receptor. The adenosine A3 receptor has been implicated in several physiological and pathological processes, such as inflammation, ischemia, and cancer. Therefore, the development of selective ligands for this receptor has been of great interest to researchers.
Propriétés
| 112088-77-4 | |
Formule moléculaire |
C13H11ClN4O |
Poids moléculaire |
274.7 g/mol |
Nom IUPAC |
6-chloro-7-[(4-methoxyphenyl)methyl]purine |
InChI |
InChI=1S/C13H11ClN4O/c1-19-10-4-2-9(3-5-10)6-18-8-17-13-11(18)12(14)15-7-16-13/h2-5,7-8H,6H2,1H3 |
Clé InChI |
KPVXXGPHXUPGRI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C2C(=NC=N3)Cl |
SMILES canonique |
COC1=CC=C(C=C1)CN2C=NC3=C2C(=NC=N3)Cl |
Synonymes |
6-chloro-9-(4-methoxybenzyl)-9H-purine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


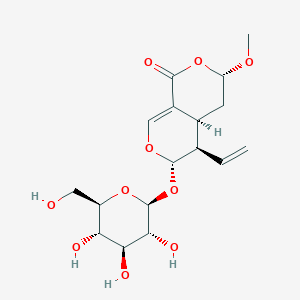
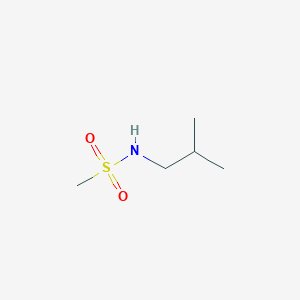
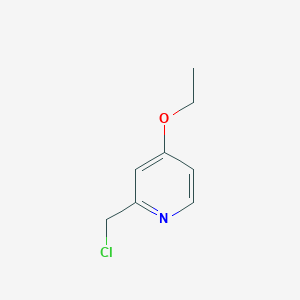


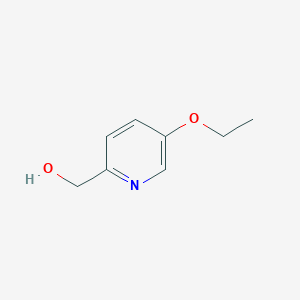
![Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B174208.png)


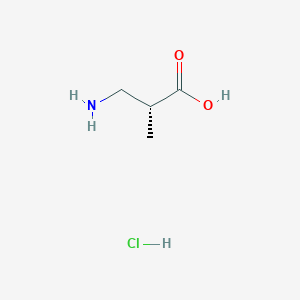
![2-[(2R)-butan-2-yl]aniline](/img/structure/B174226.png)
